![molecular formula C10H18O2 B2779955 (1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol CAS No. 2165854-42-0](/img/structure/B2779955.png)
(1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol
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Description
(1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. This compound is known for its ability to act as a potent agonist for the G protein-coupled receptor 40 (GPR40), which is involved in regulating insulin secretion in the pancreas.
Scientific Research Applications
- Chiral Building Block : The compound’s chiral nature (due to the two stereocenters) makes it valuable for constructing complex molecules. Researchers use it as a starting material for synthesizing pharmaceuticals and bioactive compounds .
- Antiviral Agents : Investigations into antiviral drugs often involve cyclobutylmethoxycyclopentanol derivatives. Scientists explore their potential against viral infections .
- Ring Expansion Reactions : Cyclobutylmethoxycyclopentanol can undergo ring expansion reactions, leading to larger ring systems. These transformations are useful in designing novel organic molecules .
- Terpenoid and Steroid Syntheses : Researchers utilize this compound in the synthesis of terpenoids and steroids. Its unique structure contributes to the diversity of natural product analogs .
- Asymmetric Catalysis : The chiral center in cyclobutylmethoxycyclopentanol enables its use as a chiral ligand or catalyst. It participates in asymmetric reactions, yielding enantioselective products .
- Polymer Chemistry : Cyclobutylmethoxycyclopentanol derivatives find applications in designing functional polymers. Their incorporation enhances material properties .
- Odorants and Flavors : The compound’s unique odor profile makes it relevant in the creation of fragrances and flavors. Chemists explore its potential as an ingredient in perfumes and food additives .
Medicinal Chemistry and Drug Development
Organic Synthesis
Natural Product Synthesis
Catalysis and Asymmetric Synthesis
Materials Science
Flavor and Fragrance Industry
properties
IUPAC Name |
(1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-5-2-6-10(9)12-7-8-3-1-4-8/h8-11H,1-7H2/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPPRDUHJOJXQQ-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2CCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OCC2CCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol |
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